Ethyl 2-(5-methylpyridin-2-yl)acetate
Overview
Description
Ethyl 2-(5-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a pale-yellow to yellow-brown liquid at room temperature . This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-methylpyridin-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2,5-dimethylpyridine with ethyl chloroformate . Another method includes the use of n-butyllithium in hexane, N,N-diisopropylethylamine, and N,N,N’,N’-tetramethylethylenediamine in tetrahydrofuran (THF) at -50°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(5-methylpyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in chemical reactions or biological systems. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(5-methylpyridin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(pyridin-2-yl)acetate: Similar structure but without the methyl group at the 5-position.
Ethyl 2-(3-methylpyridin-2-yl)acetate: Similar structure with the methyl group at the 3-position instead of the 5-position.
Ethyl 2-(4-methylpyridin-2-yl)acetate: Similar structure with the methyl group at the 4-position.
These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the methyl group on the pyridine ring .
Properties
IUPAC Name |
ethyl 2-(5-methylpyridin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)7-11-9/h4-5,7H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAVUXXKDILVBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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